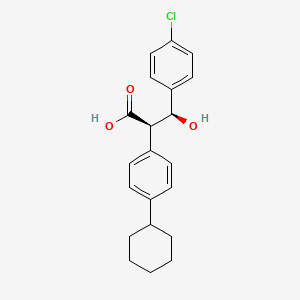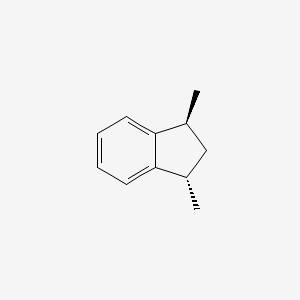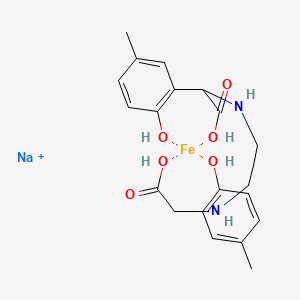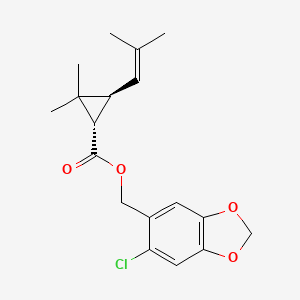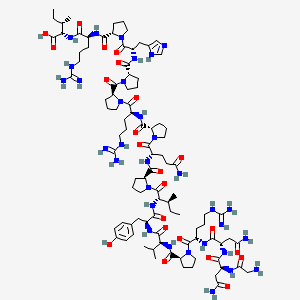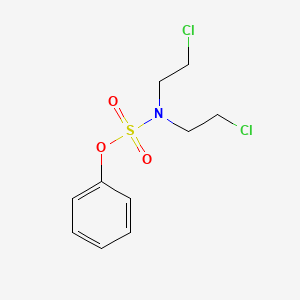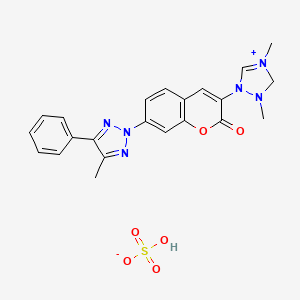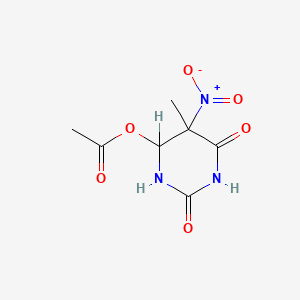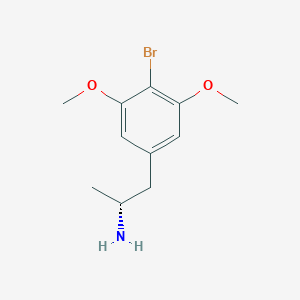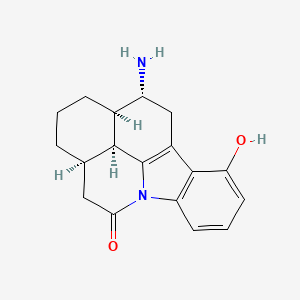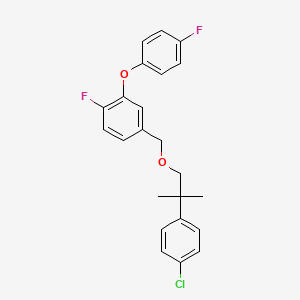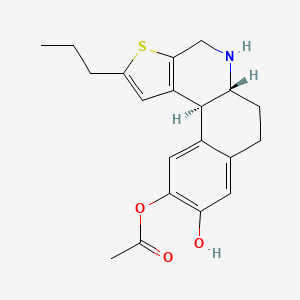
9-Deacetyl adrogolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Deacetyl adrogolide is a synthetic compound that acts as a selective dopamine receptor D1 agonist. It is a derivative of adrogolide, which has been studied for its potential therapeutic applications, particularly in the treatment of Parkinson’s disease and cocaine addiction . The compound is known for its high efficacy in activating dopamine receptors, which play a crucial role in various neurological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Deacetyl adrogolide involves several steps, starting from the precursor compound adrogolide. The key steps include:
Deacetylation: The removal of the acetyl group from adrogolide to produce this compound.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large quantities of adrogolide are subjected to deacetylation in batch reactors.
Continuous Flow Processing: For higher efficiency, continuous flow reactors may be used, allowing for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
9-Deacetyl adrogolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
9-Deacetyl adrogolide has several scientific research applications, including:
Chemistry: Used as a model compound to study dopamine receptor agonists and their interactions with receptors.
Biology: Investigated for its effects on neurological processes and potential therapeutic applications in neurodegenerative diseases.
Industry: Utilized in the development of new pharmaceuticals targeting dopamine receptors.
Mecanismo De Acción
The mechanism of action of 9-Deacetyl adrogolide involves its interaction with dopamine receptors, particularly the D1 receptor subtype. The compound binds to these receptors, mimicking the action of dopamine, a neurotransmitter involved in regulating mood, movement, and cognition. This binding activates intracellular signaling pathways, leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Adrogolide: The parent compound from which 9-Deacetyl adrogolide is derived.
Paclitaxel: Another compound with a similar structure but different pharmacological properties.
Uniqueness
This compound is unique due to its selective activation of dopamine D1 receptors, making it a valuable tool in neurological research and potential therapeutic applications. Its deacetylated form provides distinct pharmacokinetic properties compared to its parent compound, adrogolide .
Propiedades
Número CAS |
1027586-16-8 |
|---|---|
Fórmula molecular |
C20H23NO3S |
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
[(1S,10R)-5-hydroxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-4-yl] acetate |
InChI |
InChI=1S/C20H23NO3S/c1-3-4-13-8-15-19(25-13)10-21-16-6-5-12-7-17(23)18(24-11(2)22)9-14(12)20(15)16/h7-9,16,20-21,23H,3-6,10H2,1-2H3/t16-,20+/m1/s1 |
Clave InChI |
NJUODYIUKFWHNA-UZLBHIALSA-N |
SMILES isomérico |
CCCC1=CC2=C(S1)CN[C@H]3[C@H]2C4=CC(=C(C=C4CC3)O)OC(=O)C |
SMILES canónico |
CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


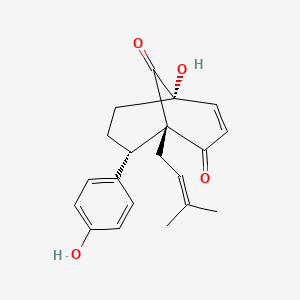
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6S)-6-[(2R,3R,4R,5R,6S)-6-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[[(6R,9S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)-4-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B15191928.png)
